molecular formula C11H16O4 B14226216 Ethyl [(1S)-1-ethynyl-2,3-dihydroxycyclopentyl]acetate CAS No. 545363-19-7

Ethyl [(1S)-1-ethynyl-2,3-dihydroxycyclopentyl]acetate

Cat. No.: B14226216
CAS No.: 545363-19-7
M. Wt: 212.24 g/mol
InChI Key: ZPKJVEGCCSOIAI-RFBVYIQQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl [(1S)-1-ethynyl-2,3-dihydroxycyclopentyl]acetate is an organic compound that belongs to the class of esters Esters are known for their pleasant odors and are often used in fragrances and flavorings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [(1S)-1-ethynyl-2,3-dihydroxycyclopentyl]acetate can be achieved through a multi-step process involving the following key steps:

    Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through a Diels-Alder reaction, followed by functional group modifications to introduce the ethynyl and dihydroxy groups.

    Esterification: The final step involves the esterification of the cyclopentyl derivative with ethyl acetate under acidic conditions to form the desired ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl [(1S)-1-ethynyl-2,3-dihydroxycyclopentyl]acetate undergoes various chemical reactions, including:

    Oxidation: The dihydroxy groups can be oxidized to form diketones.

    Reduction: The ethynyl group can be reduced to an ethyl group.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Oxidation: Formation of diketones.

    Reduction: Conversion to ethyl-substituted cyclopentyl derivatives.

    Substitution: Formation of amides or ethers.

Scientific Research Applications

Ethyl [(1S)-1-ethynyl-2,3-dihydroxycyclopentyl]acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.

Mechanism of Action

The mechanism of action of ethyl [(1S)-1-ethynyl-2,3-dihydroxycyclopentyl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl and dihydroxy groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simpler ester with a pleasant odor, commonly used as a solvent.

    Methyl butyrate: Another ester with a fruity odor, used in flavorings.

    Ethyl [(1S)-1-hydroxy-2,3-dihydroxycyclopentyl]acetate: A similar compound with a hydroxyl group instead of an ethynyl group.

Uniqueness

Ethyl [(1S)-1-ethynyl-2,3-dihydroxycyclopentyl]acetate is unique due to the presence of both ethynyl and dihydroxy groups on the cyclopentyl ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

545363-19-7

Molecular Formula

C11H16O4

Molecular Weight

212.24 g/mol

IUPAC Name

ethyl 2-[(1S)-1-ethynyl-2,3-dihydroxycyclopentyl]acetate

InChI

InChI=1S/C11H16O4/c1-3-11(7-9(13)15-4-2)6-5-8(12)10(11)14/h1,8,10,12,14H,4-7H2,2H3/t8?,10?,11-/m0/s1

InChI Key

ZPKJVEGCCSOIAI-RFBVYIQQSA-N

Isomeric SMILES

CCOC(=O)C[C@@]1(CCC(C1O)O)C#C

Canonical SMILES

CCOC(=O)CC1(CCC(C1O)O)C#C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.